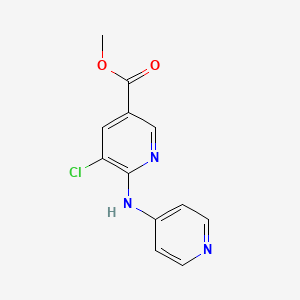
Phthalimidinoglutarimide-C4-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phthalimidinoglutarimide-C4-OH typically involves the condensation of phthalic anhydride with primary amines. This reaction can be carried out using various catalysts and conditions. One common method involves the use of acetic acid as a solvent and sulphamic acid as a catalyst at a temperature of 110°C. The reaction yields N-substituted phthalimides with high efficiency .
Another method involves the use of microwave irradiation, which significantly reduces the reaction time. In this method, phthalic anhydride and amines are heated at 150-250°C for 3-10 minutes, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of environmentally benign catalysts and one-pot processes are preferred to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-C4-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce this compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Phthalimidinoglutarimide-C4-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of phthalimidinoglutarimide-C4-OH involves its interaction with specific molecular targets and pathways. For example, in the treatment of epilepsy, the compound interacts with the GABA_A receptor, enhancing its inhibitory effects and reducing neuronal excitability . The exact molecular pathways involved in its other biological activities are still under investigation.
Comparaison Avec Des Composés Similaires
Phthalimidinoglutarimide-C4-OH can be compared with other similar compounds such as thalidomide and its derivatives. While thalidomide is known for its sedative and antiepileptic properties, this compound offers unique structural features that may enhance its biological activities and reduce side effects . Other similar compounds include various isoindolones and phthalimides, which share structural similarities but differ in their specific functional groups and biological activities .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural properties and wide range of applications make it an important subject of study for scientists and researchers.
Propriétés
Formule moléculaire |
C17H20N2O4 |
|---|---|
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
3-[7-(4-hydroxybutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H20N2O4/c20-9-2-1-4-11-5-3-6-12-13(11)10-19(17(12)23)14-7-8-15(21)18-16(14)22/h3,5-6,14,20H,1-2,4,7-10H2,(H,18,21,22) |
Clé InChI |
VUHKYRVCMMNIGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13939351.png)


![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)




![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13939395.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)

![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)

